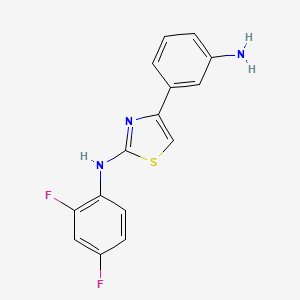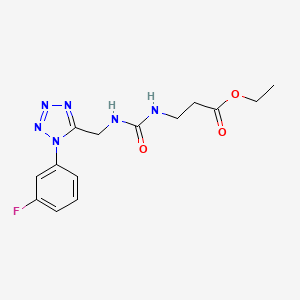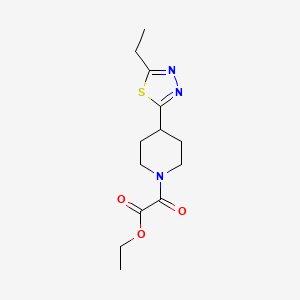![molecular formula C22H13Cl2NO3 B2715547 2-(1,3-Benzodioxol-5-yl)-3-[2-(2,4-dichlorophenoxy)phenyl]acrylonitrile CAS No. 866050-93-3](/img/structure/B2715547.png)
2-(1,3-Benzodioxol-5-yl)-3-[2-(2,4-dichlorophenoxy)phenyl]acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzodioxol-5-yl)-3-[2-(2,4-dichlorophenoxy)phenyl]acrylonitrile is a complex organic compound characterized by its unique structural components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-3-[2-(2,4-dichlorophenoxy)phenyl]acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Introduction of the Dichlorophenoxy Group: The dichlorophenoxy group is introduced via a nucleophilic aromatic substitution reaction, where 2,4-dichlorophenol reacts with a suitable leaving group on the benzodioxole ring.
Formation of the Acrylonitrile Group: The final step involves the Knoevenagel condensation reaction between the benzodioxole-dichlorophenoxy intermediate and malononitrile, catalyzed by a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the acrylonitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms of the acrylonitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(1,3-Benzodioxol-5-yl)-3-[2-(2,4-dichlorophenoxy)phenyl]acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. The presence of the benzodioxole and dichlorophenoxy groups suggests possible interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structural features may confer activity against certain diseases, and it is explored as a lead compound in the development of new pharmaceuticals.
Industry
In industrial applications, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-3-[2-(2,4-dichlorophenoxy)phenyl]acrylonitrile involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The acrylonitrile group may participate in covalent bonding with nucleophilic sites on proteins or DNA, leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,3-Benzodioxol-5-yl)-3-phenylacrylonitrile: Lacks the dichlorophenoxy group, which may result in different biological activity.
3-(2,4-Dichlorophenoxy)phenylacrylonitrile:
2-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)acrylonitrile: Contains a chlorophenyl group instead of the dichlorophenoxy group, leading to variations in its chemical and biological properties.
Uniqueness
The uniqueness of 2-(1,3-Benzodioxol-5-yl)-3-[2-(2,4-dichlorophenoxy)phenyl]acrylonitrile lies in its combined structural features, which confer a distinct set of chemical reactivities and potential biological activities. The presence of both the benzodioxole and dichlorophenoxy groups allows for diverse interactions with biological targets, making it a versatile compound in scientific research.
Eigenschaften
IUPAC Name |
(Z)-2-(1,3-benzodioxol-5-yl)-3-[2-(2,4-dichlorophenoxy)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2NO3/c23-17-6-8-20(18(24)11-17)28-19-4-2-1-3-15(19)9-16(12-25)14-5-7-21-22(10-14)27-13-26-21/h1-11H,13H2/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDRSKUQKVFIRV-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=CC3=CC=CC=C3OC4=C(C=C(C=C4)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C(=C/C3=CC=CC=C3OC4=C(C=C(C=C4)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B2715469.png)


![3-(2-chlorophenyl)-N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2715474.png)
![(E)-N-(2-methoxyphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2715475.png)
![2,5-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2715476.png)
![1-(3-bromophenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2715477.png)


![N-[1-(4-fluorophenyl)ethyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2715481.png)

![4-((2-oxo-2-phenylethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2715486.png)
![2-{imidazo[1,2-b]pyridazine-6-amido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2715487.png)
